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Introduction

The semidwarf-1 (Sd1) gene was a cornerstone of the "Green Revolution" in rice (Oryza

sativa), enabling the development of high-yielding varieties with improved resistance to lodging.

[1][2] The Sd1 gene encodes a gibberellin 20-oxidase (GA20ox2), a key enzyme in the

biosynthesis pathway of gibberellins (GAs), which are plant hormones that regulate stem

elongation.[2][3][4] Mutations in the Sd1 gene typically result in a truncated or non-functional

enzyme, leading to a reduction in the level of bioactive GAs and consequently, a semi-dwarf

phenotype.[1]

Numerous alleles of Sd1 have been identified and utilized in breeding programs.[2][5] The most

widely used allele, often referred to as sd1-d, originates from the Dee-Geo-Woo-Gen (DGWG)

cultivar and is characterized by a 383-bp deletion in the gene.[5][6] Other functional alleles

arise from single nucleotide polymorphisms (SNPs) that can lead to amino acid substitutions or

premature stop codons.[3][5] Accurate and efficient genotyping of these different Sd1 alleles is

crucial for marker-assisted selection (MAS) in plant breeding programs to select for optimal

plant height and yield potential.

This document provides detailed protocols for genotyping two major types of sd1 alleles using

PCR-based molecular techniques: a length polymorphism assay for the common deletion allele

and a Cleaved Amplified Polymorphic Sequence (CAPS) assay for SNP-based alleles.

Principle of the Methods
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Two distinct PCR-based methods are described to differentiate between the wild-type (Sd1)

and semi-dwarf (sd1) alleles.

Deletion Polymorphism Analysis: This method is used to detect large insertion-deletion

(InDel) mutations, such as the 383-bp deletion in the classic sd1-d allele. Primers are

designed to flank the deletion region. PCR amplification will produce fragments of different

sizes corresponding to the wild-type allele and the deletion allele, which can be easily

resolved using agarose gel electrophoresis. The wild-type Sd1 allele will yield a larger PCR

product, while the sd1-d allele will produce a significantly smaller product.

Cleaved Amplified Polymorphic Sequence (CAPS) Analysis: This method is used to detect

single nucleotide polymorphisms (SNPs). The protocol involves PCR amplification of the

genomic region containing the SNP, followed by digestion of the PCR product with a specific

restriction enzyme. The SNP must be located within the recognition site of the chosen

enzyme, causing one allele to be digested while the other remains uncut (or they are cut into

different patterns). The resulting fragments are then visualized using agarose gel

electrophoresis.

Experimental Protocols
Genomic DNA Extraction
High-quality genomic DNA is required for successful PCR amplification.

Collect fresh, young leaf tissue (approximately 50-100 mg) from the plant population.

Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a

mechanical homogenizer.

Extract genomic DNA using a standard CTAB (cetyltrimethylammonium bromide) method or

a commercially available plant DNA extraction kit, following the manufacturer’s instructions.

Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g.,

NanoDrop) and by running an aliquot on a 1.0% agarose gel.

Protocol for Deletion-Type Allele (sd1-d)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1575903?utm_src=pdf-body
https://www.benchchem.com/product/b1575903?utm_src=pdf-body
https://www.benchchem.com/product/b1575903?utm_src=pdf-body
https://www.benchchem.com/product/b1575903?utm_src=pdf-body
https://www.benchchem.com/product/b1575903?utm_src=pdf-body
https://www.benchchem.com/product/b1575903?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is designed to identify the 383-bp deletion found in many indica semi-dwarf

varieties.

PCR Amplification:

Set up the PCR reaction in a 20 µL final volume as described in Table 1.

Use the primer pair listed in Table 2, which flanks the deletion region.

PCR Cycling Conditions:

Initial Denaturation: 94°C for 5 minutes.

35 Cycles:

Denaturation: 94°C for 30 seconds.

Annealing: 55°C for 30 seconds.

Extension: 72°C for 50 seconds.

Final Extension: 72°C for 7 minutes.

Analysis: Proceed to the "Agarose Gel Electrophoresis" section.

Protocol for SNP-Type Allele (CAPS Assay)
This protocol is adapted for identifying the SNP-based sd1 allele found in the japonica landrace

'Jukkoku', which can be differentiated using the restriction enzyme PmaCI.[7]

PCR Amplification:

Set up the PCR reaction as described in Table 1.

Use the primer pair listed in Table 2 for the CAPS assay.[7]

PCR Cycling Conditions:

Initial Denaturation: 94°C for 3 minutes.
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35 Cycles:

Denaturation: 94°C for 30 seconds.

Annealing: 58°C for 30 seconds.

Extension: 72°C for 1 minute.

Final Extension: 72°C for 5 minutes.

Restriction Digestion:

To a tube, add:

10 µL of the PCR product.

1.5 µL of 10X restriction buffer.

0.5 µL of PmaCI restriction enzyme (or as recommended by the manufacturer).

3 µL of nuclease-free water.

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for at least 2

hours or overnight.

Analysis: Proceed to the "Agarose Gel Electrophoresis" section.

Agarose Gel Electrophoresis
Prepare a 1.5% to 2.0% agarose gel containing a fluorescent DNA stain (e.g., ethidium

bromide or SYBR Safe).

Load the entire volume of the PCR products (for the deletion assay) or the digested PCR

products (for the CAPS assay) mixed with loading dye into the wells of the gel.

Include a DNA ladder of a known size range (e.g., 100 bp ladder) to estimate the fragment

sizes.
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Run the gel at 100-120 volts for 45-60 minutes, or until adequate separation of bands is

achieved.

Visualize the DNA fragments under UV light or with a suitable gel documentation system.

Data Presentation and Interpretation
The results of the genotyping assays can be interpreted based on the banding patterns

observed on the agarose gel. Expected fragment sizes are summarized in Table 3.

Table 1: General PCR Reaction Mixture

Component Volume (µL) Final Concentration

10X PCR Buffer 2.0 1X

dNTPs (10 mM) 0.4 0.2 mM

Forward Primer (10 µM) 1.0 0.5 µM

Reverse Primer (10 µM) 1.0 0.5 µM

Taq DNA Polymerase 0.2 1 Unit

Genomic DNA (50 ng/µL) 1.0 50 ng

Nuclease-free Water 14.4 -

| Total Volume | 20.0 | |

Table 2: Primer Sequences for Sd1 Allele Genotyping
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Assay Type Primer Name Sequence (5' to 3') Reference

Deletion (sd1-d) sd1-del-F
CTCCTCGTCGTTG
GATGTGT

[8]

sd1-del-R
GCTTCTGTTCGTTC

CGTTTC
[8]

CAPS (Jukkoku allele) sd1-caps-F

GCTCGTCTTCTCCC

CTGTTACAAATACCC

C

[7]

| | sd1-caps-R | ACCATGAAGGTGTCGCCGATGTTGATGACC |[7] |

Table 3: Expected Fragment Sizes for Genotype Determination

Assay Type Allele Genotype
Expected Fragment
Size(s) (bp)

Deletion Assay Sd1 (Wild-Type)
Homozygous
(Sd1/Sd1)

~731

sd1 (Deletion)
Homozygous

(sd1/sd1)
~348

-
Heterozygous

(Sd1/sd1)
~731 and ~348

CAPS Assay (PmaCI) Sd1 (Wild-Type)
Homozygous

(Sd1/Sd1)
Uncut PCR Product

sd1 (Jukkoku)
Homozygous

(sd1/sd1)
Digested Fragments

-
Heterozygous

(Sd1/sd1)

Uncut and Digested

Fragments

Note: The exact size of the CAPS assay PCR product and its digested fragments should be

confirmed based on the reference sequence. The key diagnostic is the presence or absence of

digestion.
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Caption: Workflow for genotyping Sd1 alleles.
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Caption: Role of the Sd1 gene in the gibberellin pathway.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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